2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide

描述

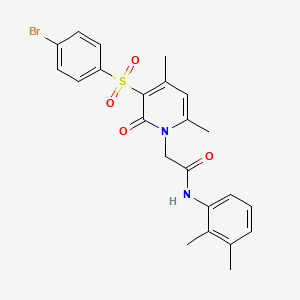

The compound 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide features a pyridinone core substituted with a sulfonyl-linked 4-bromophenyl group and an acetamide moiety attached to a 2,3-dimethylphenyl ring. This structure combines aromatic, sulfonyl, and amide functionalities, which are common in bioactive molecules.

属性

IUPAC Name |

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23BrN2O4S/c1-14-6-5-7-20(17(14)4)25-21(27)13-26-16(3)12-15(2)22(23(26)28)31(29,30)19-10-8-18(24)9-11-19/h5-12H,13H2,1-4H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMGMCJFLZIRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone core, followed by the introduction of the bromophenyl sulfonyl group and the dimethylphenyl acetamide moiety. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. These systems enable the continuous synthesis of the compound, making the process more sustainable and cost-effective.

化学反应分析

Types of Reactions

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the bromine atom.

科学研究应用

2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridinone/Oxadiazole Cores

(a) 2-(3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide (CAS 1358314-83-6)

- Molecular Formula : C₂₅H₂₃BrN₄O₃

- Molecular Weight : 507.4 g/mol

- Key Differences : Replaces the sulfonyl group with a 1,2,4-oxadiazole ring. The 4-bromophenyl group is retained, but the acetamide is attached to a 2,5-dimethylphenyl ring instead of 2,3-dimethylphenyl.

- Implications : The oxadiazole group may enhance metabolic stability compared to sulfonyl linkages, though solubility could be reduced due to increased hydrophobicity .

(b) 2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide (CAS 1357839-14-5)

- Molecular Formula : C₂₆H₂₅ClN₄O₃

- Molecular Weight : 477.0 g/mol

- Key Differences : Substitutes bromine with chlorine on the phenyl ring and uses a 4-isopropylphenyl acetamide group.

- The isopropyl group may increase lipophilicity .

Pyridazinone Derivatives with Acetamide Moieties

(a) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Key Features: Pyridazinone core with a 4-methoxybenzyl substituent and 4-bromophenyl acetamide.

- Biological Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and neutrophil chemotaxis.

- Comparison: The pyridazinone core differs from the pyridinone in the target compound, which may influence receptor selectivity.

(b) 2-(3-(4-Chloro-3-methylphenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

- Synthesis : Prepared via refluxing with acetylacetone and piperidine, yielding a dihydropyridazin derivative.

- Key Differences: Incorporates a cyano group and chlorine substituent, which may affect reactivity and bioavailability compared to the target compound’s bromine and methyl groups .

Simple Acetamide Derivatives

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

- Crystal Structure : Dihedral angle of 66.4° between aromatic rings, stabilized by N–H⋯O hydrogen bonds.

- Comparison: Lacks the pyridinone and sulfonyl groups but shares the 4-bromophenyl acetamide motif.

Agrochemical Acetamides

2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide

- Application : Used as a pesticide.

- Comparison: The chloro and isopropyl groups contrast with the target compound’s bromophenyl and sulfonyl groups. Highlights how minor substituent changes shift applications from pharmaceuticals to agrochemicals .

生物活性

The compound 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

- Pyridinone moiety : The 4,6-dimethyl-2-oxopyridin-1(2H) structure may enhance interactions with biological targets due to its ability to participate in hydrogen bonding and π-π stacking.

- Sulfonyl group : The presence of the sulfonyl group (–SO₂–) attached to the phenyl ring is known to influence the compound's solubility and reactivity.

- Dimethylphenyl acetamide : This moiety is likely responsible for hydrophobic interactions with lipid membranes or protein binding sites.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing a pyridinone structure have shown cytotoxic effects against various cancer cell lines. A study reported that a related compound demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | <10 | Induction of apoptosis |

| Compound B | MCF-7 | 15 | Inhibition of cell proliferation |

| Compound C | HeLa | 12 | Disruption of microtubule dynamics |

Anticonvulsant Activity

The anticonvulsant potential of similar compounds has been explored in various models. A study demonstrated that certain analogs exhibited protection against picrotoxin-induced seizures with effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg . The structure-activity relationship (SAR) indicated that electron-withdrawing groups significantly enhance anticonvulsant efficacy.

Anti-inflammatory Activity

Compounds featuring sulfonamide groups are often associated with anti-inflammatory properties. Research has shown that related sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that our compound may also possess anti-inflammatory effects worthy of further investigation.

Case Studies

- Study on Anticancer Activity : In a recent study, a series of pyridinone derivatives were synthesized and screened for anticancer activity against multiple cell lines. One derivative showed significant selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index .

- Anticonvulsant Efficacy : Another investigation focused on the anticonvulsant properties of related compounds in animal models. The results indicated that modifications in the phenyl ring could enhance efficacy, with some compounds achieving protective indices exceeding 9.0 against induced seizures .

常见问题

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading.

- Monitor purity via HPLC and track intermediates by H NMR. For example, increasing DMF polarity may enhance coupling efficiency but risk side reactions .

Q. Table 1: Reaction Condition Screening

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–120°C | 80°C | Maximizes rate |

| Catalyst (Pd) | 1–5 mol% | 3 mol% | Balances cost |

| Solvent | DMF, THF, DCM | DMF | Polarity match |

How can the crystal structure and electronic properties of this compound be characterized to validate its molecular configuration?

Level: Basic

Methodological Answer:

X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (e.g., CH₂Cl₂/hexane). Analyze dihedral angles between the sulfonylphenyl and pyridinone rings to confirm steric effects (expected angle: ~66° based on analogous bromophenyl acetamides) .

Spectroscopic Techniques :

- H/C NMR : Assign peaks for methyl groups (δ 1.8–2.1 ppm) and sulfonyl protons (δ 7.5–8.0 ppm).

- FT-IR : Confirm sulfonyl (S=O stretch: 1150–1350 cm⁻¹) and amide (C=O: 1650–1700 cm⁻¹) functionalities .

Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate HOMO-LUMO gaps and electrostatic potential maps, correlating with reactivity .

What strategies are recommended to resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Level: Advanced

Methodological Answer:

Contradictions often arise from pharmacokinetic (PK) variability or off-target effects.

PK Profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays). Low solubility (<10 µM) may limit in vivo efficacy .

Target Engagement Assays : Use SPR or ITC to confirm binding affinity to the intended target (e.g., kinase or receptor).

Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites. For example, demethylation of the pyridinone ring could reduce activity in vivo .

Q. Table 2: Comparative Bioactivity Data

| Assay Type | IC₅₀ (µM) | Notes |

|---|---|---|

| In vitro (enzyme) | 0.5 | High target affinity |

| In vivo (mouse) | >10 | Low bioavailability suspected |

How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound against a specific enzyme target?

Level: Advanced

Methodological Answer:

Core Modifications :

- Replace the 4-bromophenylsulfonyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Vary methyl substituents on the pyridinone to reduce steric hindrance .

Side Chain Optimization : Introduce polar groups (e.g., hydroxyl, amine) on the acetamide to improve solubility and H-bonding .

High-Throughput Screening (HTS) : Test derivatives in a 96-well plate format against the enzyme target, using fluorescence-based assays .

Q. Table 3: SAR Trends

| Modification | Enzyme Inhibition (%) | Solubility (µM) |

|---|---|---|

| 4-NO₂-sulfonyl | 85 | 8.2 |

| 4-CH₃-sulfonyl (original) | 72 | 5.1 |

What analytical methods are critical for assessing the purity and stability of this compound under varying storage conditions?

Level: Basic

Methodological Answer:

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to quantify impurities (>98% purity required for biological assays) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; sulfonyl hydrolysis is a common degradation pathway .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C expected for stable crystalline form) .

How can computational tools predict the metabolic pathways and toxicity profile of this compound?

Level: Advanced

Methodological Answer:

- ADMET Prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP (target: 2–4), CYP450 inhibition, and hERG liability .

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation sites (e.g., methyl groups) .

- In Silico Toxicity : Apply Derek Nexus to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .

What experimental controls are essential when evaluating this compound’s mechanism of action in cellular assays?

Level: Basic

Methodological Answer:

Positive/Negative Controls : Include a known inhibitor (e.g., staurosporine for kinase assays) and vehicle (DMSO) .

Cytotoxicity Assays : Use resazurin or MTT to rule out non-specific cell death.

Off-Target Screening : Test against related enzymes (e.g., kinase panel) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。